molecular formula C10H10Cl2Zr B7948997 CID 100986903

CID 100986903

Cat. No.: B7948997
M. Wt: 292.31 g/mol
InChI Key: SLDJVBNUBVTHHL-UHFFFAOYSA-L
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Description

CID 100986903: , also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands and a zirconium metal center. It is commonly used in organometallic chemistry and serves as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 100986903 is typically synthesized by reacting zirconium tetrachloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

ZrCl4+2NaC5H5Zr(C5H5)2Cl2+2NaCl\text{ZrCl}_4 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Zr}(\text{C}_5\text{H}_5)_2\text{Cl}_2 + 2 \text{NaCl} ZrCl4​+2NaC5​H5​→Zr(C5​H5​)2​Cl2​+2NaCl

Industrial Production Methods: In industrial settings, the production of bis(1,3-cyclopentadienyl)dichlorozirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and cyclopentadienyl sodium under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: CID 100986903 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace one or both chloride ligands.

    Oxidation and Reduction Reactions: It can participate in redox reactions, altering the oxidation state of zirconium.

    Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

Common Reagents and Conditions:

    Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.

    Oxidizing Agents: Such as oxygen or peroxides for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

Scientific Research Applications

Chemistry: CID 100986903 is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene. It is also used in the synthesis of other organometallic compounds .

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant. It aids in the production of pharmaceuticals and other biologically relevant molecules .

Industry: In the industrial sector, bis(1,3-cyclopentadienyl)dichlorozirconium(IV) is used in the production of high-performance polymers and materials. Its catalytic properties are harnessed in various manufacturing processes .

Mechanism of Action

The mechanism by which bis(1,3-cyclopentadienyl)dichlorozirconium(IV) exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, creating an active site for substrate binding. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

  • Bis(1,3-cyclopentadienyl)dichlorotitanium(IV)
  • Bis(1,3-cyclopentadienyl)dichlorohafnium(IV)
  • Bis(1,3-cyclopentadienyl)dimethylzirconium(IV)

Comparison: While bis(1,3-cyclopentadienyl)dichlorozirconium(IV) shares similarities with other metallocenes, such as bis(1,3-cyclopentadienyl)dichlorotitanium(IV) and bis(1,3-cyclopentadienyl)dichlorohafnium(IV), it is unique in its catalytic efficiency and stability. Its ability to catalyze polymerization reactions with high specificity and yield sets it apart from its counterparts .

Properties

InChI

InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDJVBNUBVTHHL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C]1.C1C=CC=[C]1.[Cl-].[Cl-].[Zr+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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